1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole
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Overview
Description
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride is reacted with the azetidine derivative.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic conditions.
Final Assembly: The final compound is assembled by linking the imidazole and azetidine derivatives through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonylation and imidazole-containing enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiophene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-((1-(phenylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole
- 1-methyl-2-((1-(benzothiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole
- 1-methyl-2-((1-(furan-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole
Uniqueness
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications in material science.
Properties
IUPAC Name |
1-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-13-5-4-12-11(13)20(15,16)9-7-14(8-9)21(17,18)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZQWWLNHDDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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